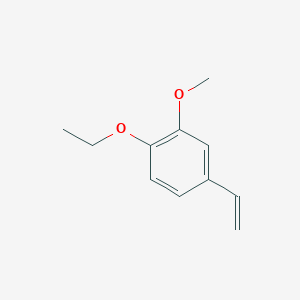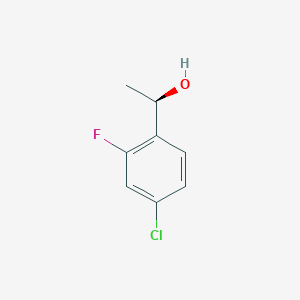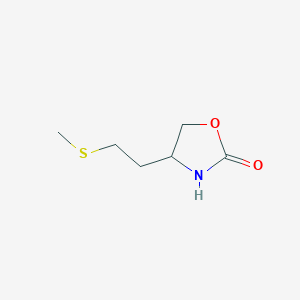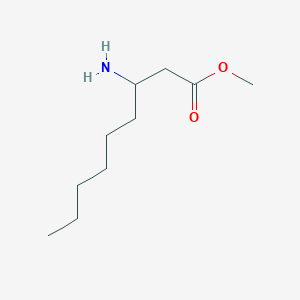
Methyl 3-aminononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-aminononanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by the presence of a methyl ester group and an amino group attached to a nonanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-aminononanoate can be synthesized through the reaction of methyl nonanoate with ammonia. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of methyl acetoacetate and ammonia in the presence of water at a temperature range of 35-70°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Methyl 3-aminononanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological processes and as a building block for biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of methyl 3-aminononanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, while the ester group can undergo hydrolysis to release nonanoic acid and methanol. These interactions can affect cellular processes and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-aminononanoate can be compared with other similar compounds, such as:
Methyl nonanoate: Lacks the amino group, making it less reactive in certain biochemical reactions.
Methyl 3-aminobenzoate: Contains a benzene ring, leading to different chemical properties and applications.
Methyl 3-aminocrotonate: Contains a different carbon backbone, resulting in distinct reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of a fatty acid ester with an amino group, making it versatile for various applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 3-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9H,3-8,11H2,1-2H3 |
Clé InChI |
CVOSOUFKRFLNRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



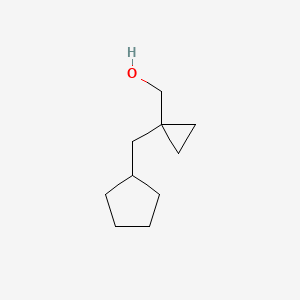
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
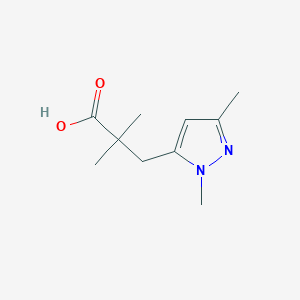

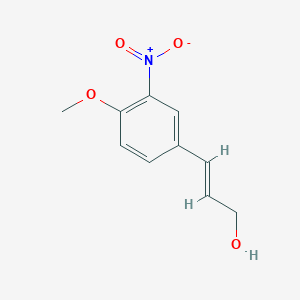
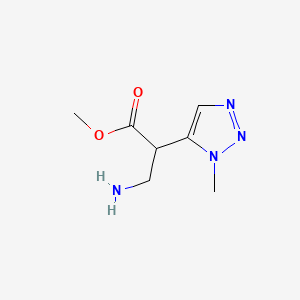
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


